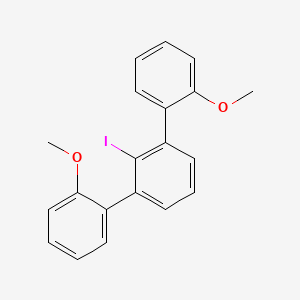
2-Iodo-1,3-bis(2-methoxyphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,3-bis(2-methoxyphenyl)benzene is an organic compound with the molecular formula C20H17IO2 It is a derivative of benzene, featuring iodine and methoxy groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-bis(2-methoxyphenyl)benzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1,3-bis(2-methoxyphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1,3-bis(2-methoxyphenyl)benzene.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-bis(2-methoxyphenyl)benzene.
Oxidation: Products include 2-formyl-1,3-bis(2-methoxyphenyl)benzene or 2-carboxy-1,3-bis(2-methoxyphenyl)benzene.
Reduction: The major product is 1,3-bis(2-methoxyphenyl)benzene.
Applications De Recherche Scientifique
2-Iodo-1,3-bis(2-methoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene depends on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes through its aromatic and iodine moieties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-2,3-dimethylbenzene: Another iodinated benzene derivative with different substitution patterns.
2-Iodo-1,3-dimethoxybenzene: Similar structure but with methoxy groups in different positions.
1,3-Diiodo-2-methoxybenzene: Contains two iodine atoms and one methoxy group.
Uniqueness
2-Iodo-1,3-bis(2-methoxyphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of iodine and methoxy groups makes it a versatile compound for various applications, particularly in organic synthesis and potential biological studies .
Propriétés
Numéro CAS |
201734-86-3 |
|---|---|
Formule moléculaire |
C20H17IO2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
2-iodo-1,3-bis(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H17IO2/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13H,1-2H3 |
Clé InChI |
HVYCVAFNBSDPMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
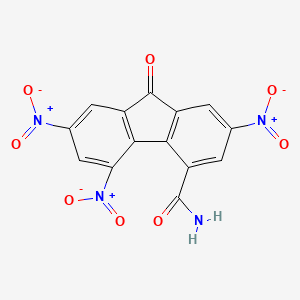

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)

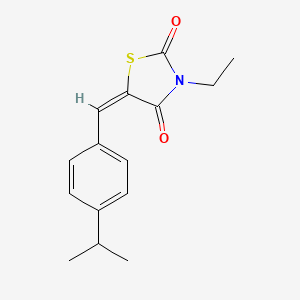
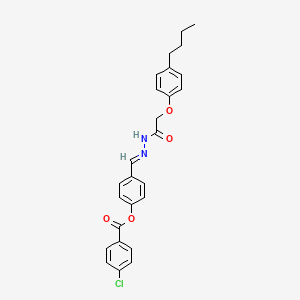
![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
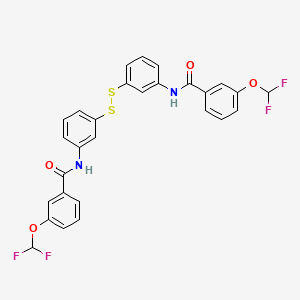
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)
![6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11974005.png)
